Vimirogant
Übersicht
Beschreibung
Vimirogant (also known as VTP-43742) is a highly potent, selective, oral retinoic acid receptor-related orphan receptor gamma T (RORγ T) inverse agonist developed by Vitae Pharmaceuticals . RORγ T is required for Th17 differentiation and expression of IL-17A, IL-17F, IL-22, IL-26, and IL-23R .
Molecular Structure Analysis
The molecular formula of Vimirogant is C27H35F3N4O3S . Its exact mass is 552.24 and its molecular weight is 552.657 .
Physical And Chemical Properties Analysis
Vimirogant has a molecular weight of 552.65 . It is soluble in DMSO up to 10 mM . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .
Wissenschaftliche Forschungsanwendungen
Psoriasis Treatment
Vimirogant has been investigated for its potential in treating psoriasis, a chronic, relapsing, immune-mediated disease . The drug was part of a study that evaluated the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of Vimirogant in adult participants with moderate to severe plaque-type psoriasis .
Immune System Diseases
Vimirogant is a RORγt inhibitor, which means it can potentially be used in the treatment of immune system diseases . RORγt is a key regulator of immune responses and inflammation, and inhibiting it can help manage immune system diseases.
Eye Diseases
Vimirogant has been studied for its potential application in treating eye diseases . One such study involved a multicenter, vehicle-controlled, double-masked, randomized study to evaluate the safety, tolerability, pharmacokinetics, and exploratory efficacy of Vimirogant in participants with dry eye disease .
Skin and Musculoskeletal Diseases
As a RORγt inhibitor, Vimirogant could potentially be used in the treatment of skin and musculoskeletal diseases . This is because RORγt plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases, including those affecting the skin and musculoskeletal system.
Arthritis Treatment
Vimirogant has been studied for its potential use in treating arthritis, specifically psoriatic arthritis . This is a type of arthritis that affects some people who have psoriasis.
Autoimmune Diseases
Vimirogant’s mechanism of action as a RORγt inhibitor makes it a potential candidate for the treatment of various autoimmune diseases . By inhibiting RORγt, Vimirogant could potentially reduce the overactive immune response seen in autoimmune diseases.
Wirkmechanismus
Target of Action
Vimirogant, also known as VTP-43742, is a small molecule drug . Its primary target is RORγt (RAR-related orphan receptor gamma 2) . RORγt is a nuclear receptor that plays a crucial role in the immune system, particularly in the differentiation of T helper 17 (Th17) cells . Th17 cells are a subset of T cells that produce interleukin 17 (IL-17), a pro-inflammatory cytokine involved in autoimmune diseases .
Mode of Action
Vimirogant acts as an inverse agonist of RORγt . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist . By binding to RORγt, vimirogant inhibits the receptor’s activity . This inhibition can reduce the production of IL-17, thereby potentially alleviating the symptoms of diseases associated with overactive Th17 cells .
Biochemical Pathways
The primary biochemical pathway affected by vimirogant is the Th17 cell differentiation pathway . Under normal conditions, RORγt promotes the differentiation of Th17 cells and the production of IL-17 . When vimirogant binds to rorγt, it inhibits these processes . This can lead to a decrease in the number of Th17 cells and the amount of IL-17, which may help to reduce inflammation and other symptoms of autoimmune diseases .
Pharmacokinetics
The pharmacokinetic properties of vimirogant, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . Vimirogant is administered orally , which means it must be absorbed through the gastrointestinal tract before it can reach its target . The chemical properties of vimirogant, such as its solubility and stability, can affect its absorption and thus its bioavailability . Individual variations, including genetics, age, health status, and concurrent medications, can also impact the ADME properties of vimirogant .
Result of Action
The molecular and cellular effects of vimirogant’s action primarily involve the reduction of inflammation . By inhibiting RORγt, vimirogant can decrease the production of IL-17, a pro-inflammatory cytokine . This can lead to a reduction in inflammation, which is a key feature of many autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of vimirogant . For example, factors such as light, temperature, and pH can affect the stability of vimirogant and thus its ability to inhibit RORγt . Additionally, the presence of other drugs can influence the action and efficacy of vimirogant through drug-drug interactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMIRYNRKXKOR-JUWHTYBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1802706-04-2 | |
Record name | Vimirogant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIMIROGANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Vimirogant exert its therapeutic effect in the context of psoriasis?
A1: Vimirogant functions as an inverse agonist of the orphan T-gamma receptor []. While the precise role of this receptor in psoriasis pathogenesis requires further elucidation, its modulation by Vimirogant is hypothesized to disrupt the inflammatory cascade characteristic of the disease. By acting on this specific target, Vimirogant offers a novel approach to managing psoriasis, potentially with a distinct safety and efficacy profile compared to existing therapies.
Q2: What is the current status of Vimirogant in terms of clinical development for psoriasis treatment?
A2: The provided research paper mentions Vimirogant as being under investigation for psoriasis []. This suggests that the molecule is currently undergoing clinical trials to evaluate its safety, efficacy, and optimal dosing strategies in humans. Further research and published results from these trials are needed to fully understand the clinical potential of Vimirogant as a treatment for psoriasis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.